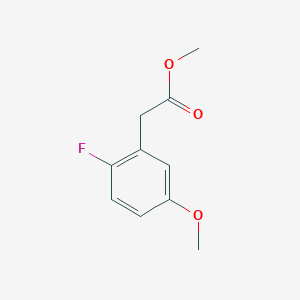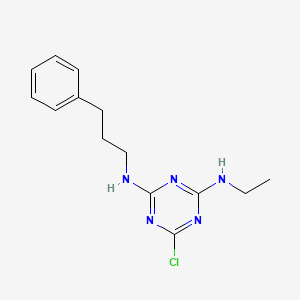
1,3,5-Triazine-2,4-diamine, 6-chloro-N2-ethyl-N4-(3-phenylpropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-N2-ethyl-N4-(3-phenylpropyl)-1,3,5-triazine-2,4-diamine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a chloro group, an ethyl group, and a phenylpropyl group attached to the triazine ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N2-ethyl-N4-(3-phenylpropyl)-1,3,5-triazine-2,4-diamine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring is formed by the cyclization of appropriate precursors, such as cyanuric chloride.
Substitution Reactions: The chloro group is introduced through a substitution reaction using chlorinating agents like thionyl chloride.
Alkylation: The ethyl group is added via an alkylation reaction using ethylating agents such as ethyl iodide.
Addition of Phenylpropyl Group: The phenylpropyl group is introduced through a nucleophilic substitution reaction using phenylpropylamine.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-N2-ethyl-N4-(3-phenylpropyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazine derivatives.
Aplicaciones Científicas De Investigación
6-Chloro-N2-ethyl-N4-(3-phenylpropyl)-1,3,5-triazine-2,4-diamine is utilized in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating diseases.
Industry: Used in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6-Chloro-N2-ethyl-N4-(3-phenylpropyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and are subject to ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-N2-ethyl-N4-(3-phenylpropyl)-1,3,5-triazine-2,4-diamine: Characterized by the presence of a chloro group, ethyl group, and phenylpropyl group.
6-Chloro-N2-methyl-N4-(3-phenylpropyl)-1,3,5-triazine-2,4-diamine: Similar structure but with a methyl group instead of an ethyl group.
6-Chloro-N2-ethyl-N4-(3-phenylpropyl)-1,3,5-triazine-2,4-diamine: Similar structure but with different substituents on the triazine ring.
Uniqueness
The unique combination of substituents in 6-Chloro-N2-ethyl-N4-(3-phenylpropyl)-1,3,5-triazine-2,4-diamine imparts specific chemical and biological properties that distinguish it from other similar compounds. Its specific interactions with molecular targets make it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
102587-60-0 |
|---|---|
Fórmula molecular |
C14H18ClN5 |
Peso molecular |
291.78 g/mol |
Nombre IUPAC |
6-chloro-4-N-ethyl-2-N-(3-phenylpropyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C14H18ClN5/c1-2-16-13-18-12(15)19-14(20-13)17-10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3,(H2,16,17,18,19,20) |
Clave InChI |
PUXVCBJFYJVYJL-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=NC(=NC(=N1)Cl)NCCCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



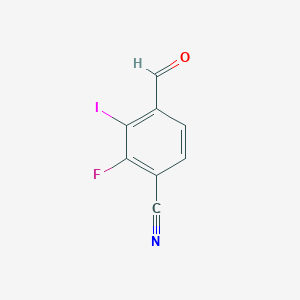
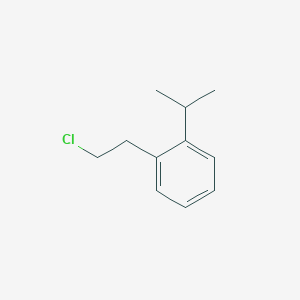

![[9,9'-Bianthracene]-10-carbonitrile](/img/structure/B13135481.png)
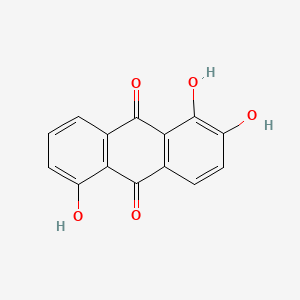
![disodium;[(2R)-3-hexadecanoyloxy-2-hydroxypropyl] phosphate](/img/structure/B13135509.png)
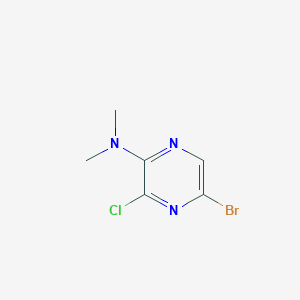

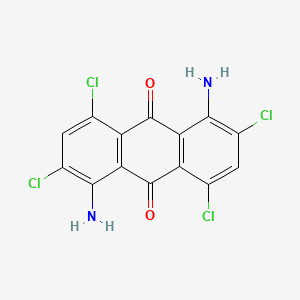
![6-Bromo-8-chloro-2-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13135552.png)
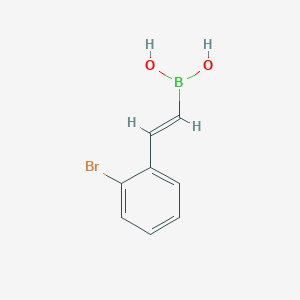
![Ethylbenzo[h]quinoline-2-carboxylate](/img/structure/B13135566.png)
